Product packaging for Sofosbuvir impurity C(Cat. No.:)

Sofosbuvir impurity C

Cat. No.: B10800363
M. Wt: 529.5 g/mol
InChI Key: TTZHDVOVKQGIBA-MOLXTFABSA-N
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Description

Significance of Impurity Research in Pharmaceutical Science

The study and control of pharmaceutical impurities, known as impurity profiling, is a critical aspect of drug development and manufacturing. longdom.orgajprd.com Its importance is underscored by the potential risks impurities pose, which can range from reduced drug potency to adverse or toxic effects. gmpinsiders.comnih.gov Regulatory authorities worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines, such as those from the ICH, to control impurities in new drug substances and products. knorspharma.comnih.govtandfonline.com

Key reasons for the significance of impurity research include:

Patient Safety : Some impurities may be toxic or have unintended pharmacological activity, posing a direct risk to patient health. contractpharma.comnih.gov Thorough research is necessary to identify and assess the toxicological risks associated with these by-products. tandfonline.com

Drug Efficacy and Stability : Impurities can affect the stability of the API, potentially leading to its degradation and a reduction in the drug's potency and shelf life. contractpharma.comlongdom.org

Regulatory Compliance : Pharmaceutical manufacturers must demonstrate that impurity levels in their products are below specified thresholds to gain regulatory approval. pharmaguideline.comlongdom.org This involves the development and validation of sensitive analytical methods for detection and quantification. tandfonline.com

Process Optimization : Understanding the impurity profile can provide crucial insights into the manufacturing process, allowing for optimization to minimize the formation of unwanted substances. knorspharma.com

Advancements in analytical techniques have greatly enhanced the ability to detect, identify, and quantify impurities, reinforcing the commitment of the pharmaceutical industry to ensure the safety and quality of medicines. nih.govtandfonline.com

Contextualization of Sofosbuvir (B1194449) Impurity C within Pharmaceutical Quality Assurance

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C virus (HCV) infections. synthinkchemicals.comnih.gov It acts as a nucleotide polymerase inhibitor, targeting the HCV NS5B protein, which is essential for viral replication. nih.gov The manufacturing process of a complex molecule like Sofosbuvir can lead to the formation of various process-related impurities.

Sofosbuvir Impurity C is a known organic impurity of Sofosbuvir. glpbio.commedchemexpress.com Within the framework of pharmaceutical quality assurance, this compound is a critical substance to monitor. longdom.org Its presence must be controlled to ensure that the final API meets the high purity standards required by pharmacopoeias and regulatory bodies. nih.gov The identification and quantification of impurities like this compound are fundamental to the quality control of the drug. labcompare.com It is described as a less active impurity of Sofosbuvir, but it is still an active inhibitor of HCV RNA replication. glpbio.comtargetmol.comadooq.com Therefore, controlling its level is essential to guarantee the consistency, efficacy, and safety of every batch of the manufactured drug. knorspharma.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29FN3O9P B10800363 Sofosbuvir impurity C

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZHDVOVKQGIBA-MOLXTFABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Pathways of Sofosbuvir Impurity C Formation

Impurity Genesis from Sofosbuvir (B1194449) Synthesis Routes

The manufacturing process of Sofosbuvir is a multi-step chemical synthesis. smolecule.com During this intricate process, the formation of impurities such as Sofosbuvir Impurity C can occur.

Examination of Reaction Conditions and Precursor Reactivity in Impurity C Generation

The synthesis of Sofosbuvir involves several chemical transformations where precise control of reaction conditions is critical. chemicalbook.comchemscene.com Factors such as temperature, the type of solvent used, and the presence of catalysts can all influence the reaction pathways. Deviations from optimized conditions can lead to side reactions that generate impurities. The reactivity of precursor molecules is also a key factor. Certain functional groups within the starting materials or intermediates may be susceptible to unintended reactions, leading to the formation of structurally similar but undesired compounds like Impurity C.

Influence of Starting Material Purity and Intermediate Transformations on Impurity C Formation

The purity of the starting materials used in the synthesis of Sofosbuvir is a fundamental determinant of the final product's purity. daicelpharmastandards.com If the initial precursors contain impurities, these can be carried through the synthetic steps and may even react to form new impurities. Furthermore, the transformation of intermediate compounds is a critical stage where impurities can be introduced. Incomplete reactions or the formation of unstable intermediates can create pathways for the generation of this compound. To mitigate this, stringent quality control of starting materials and in-process controls are essential. europa.eueuropa.eu

Degradation-Induced Formation of this compound

Sofosbuvir, like many complex organic molecules, is susceptible to degradation under various stress conditions. This degradation can lead to the formation of several products, including Impurity C.

Hydrolytic Degradation Pathways to Impurity C under Acidic Conditions

Forced degradation studies have shown that Sofosbuvir is susceptible to hydrolysis under acidic conditions. ijper.orgscirp.orgoup.com When subjected to acidic environments, such as 0.1N HCl, the Sofosbuvir molecule can undergo hydrolytic cleavage. ijper.orgthepharmajournal.com One study observed approximately 23% degradation after 6 hours in 0.1N HCl at 70°C. ijper.org Another investigation using 1N HCl at 80°C for 10 hours resulted in 8.66% degradation. scirp.org The primary mechanism involves the hydrolysis of the phosphoramidate (B1195095) linkage and the ester group, which are labile in acidic media. This process can lead to the formation of various degradation products.

Hydrolytic Degradation Pathways to Impurity C under Alkaline Conditions

Sofosbuvir demonstrates significant degradation under alkaline conditions. ijper.orgscirp.orgijpsdronline.com Studies have shown substantial breakdown when the drug is exposed to sodium hydroxide (B78521) solutions. For instance, one study reported 50% degradation after 10 hours in 0.1N NaOH at 70°C. ijper.org Another study observed 45.97% degradation in 0.5N NaOH at 60°C over 24 hours. scirp.org The alkaline environment facilitates the hydrolysis of the ester and phosphoramidate bonds, which are key structural features of the Sofosbuvir molecule.

Oxidative Degradation Mechanisms Contributing to Impurity C Formation

Oxidative stress is another factor that can lead to the degradation of Sofosbuvir. ijper.orgoup.comorientjchem.org Exposure to oxidizing agents, such as hydrogen peroxide, can induce chemical changes in the molecule. One study found that after 7 days in 3% hydrogen peroxide, there was a 19.02% degradation of Sofosbuvir. ijper.org Another study using 6% H2O2 for 10 days at room temperature resulted in 11% degradation. researchgate.net The mechanism of oxidative degradation can involve the formation of amine oxides from tertiary amines within the molecule when exposed to agents like hydrogen peroxide. ijper.org

Summary of Forced Degradation Studies

Interactive Table: Summary of Sofosbuvir Forced Degradation Studies

Stress Condition Reagent Temperature Duration Degradation (%) Reference
Acidic Hydrolysis 0.1N HCl 70°C 6 hours 23% ijper.org
Acidic Hydrolysis 1N HCl 80°C 10 hours 8.66% scirp.org
Alkaline Hydrolysis 0.1N NaOH 70°C 10 hours 50% ijper.org
Alkaline Hydrolysis 0.5N NaOH 60°C 24 hours 45.97% scirp.org
Oxidative 3% H₂O₂ Not Specified 7 days 19.02% ijper.org

Photolytic Stress Impact on Impurity C Generation

The generation of impurities under photolytic stress is a critical aspect of stability testing for pharmaceutical substances. Studies on Sofosbuvir have shown varied results regarding its stability under exposure to light, which can influence the formation of degradation products, including potentially this compound.

Some research indicates that Sofosbuvir is susceptible to degradation under photolytic conditions. oup.comresearchgate.net When subjected to UV light at 254 nm in a photostability chamber for 6 hours, Sofosbuvir in solution demonstrated degradation. oup.com Similarly, another study reported that exposing a solution of Sofosbuvir to direct sunlight for 21 days led to photolytic degradation. ijper.org The degradation pathways under these conditions can be complex, leading to various byproducts. One study identified two degradation products (DP1 and DP2) when Velpatasvir, a drug often co-formulated with Sofosbuvir, was subjected to photolytic stress. mdpi.com

Conversely, several other forced degradation studies concluded that Sofosbuvir is stable under photolytic conditions. scirp.orgpsychosocial.com In one specific study, no degradation was observed when the solid drug was exposed to UV light at 254 nm for 24 hours. scirp.org Another investigation found the drug to be stable when exposed to dry heat and photolytic conditions. psychosocial.com These discrepancies suggest that the formation of photolytic impurities may be highly dependent on the specific conditions, such as the physical state of the drug (solid vs. solution), the solvent used, the intensity and wavelength of the light source, and the duration of exposure.

Table 1: Summary of Photolytic Stress Studies on Sofosbuvir

ConditionDurationObservationReference
Solution exposed to UV lamp (254 nm)6 hoursDegradation observed oup.com
Solid drug exposed to UV lamp (254 nm)24 hoursStable, no degradation found scirp.org
Stock solution exposed to direct sunlight21 daysNo photolytic degradation observed ijper.org
Drug product under visible light (1.2 million lux h/m²) and UV (200 Wh/m²)Not SpecifiedPhotolytic studies performed as part of forced degradation researchgate.net

Thermal Stress Stability Assessment Pertaining to Impurity C

The thermal stability of Sofosbuvir is a key factor in determining its shelf-life and appropriate storage conditions, as elevated temperatures can accelerate degradation and lead to the formation of impurities like Impurity C.

Multiple forced degradation studies, conducted according to ICH guidelines, have concluded that Sofosbuvir is generally stable under thermal stress conditions. oup.comscirp.orgpsychosocial.com For instance, exposing solid Sofosbuvir powder to a temperature of 80°C for 72 hours did not result in the formation of degradation products. oup.com Another study confirmed this stability, reporting no thermal degradation after exposing a Sofosbuvir solution to 50°C for 21 days. ijper.org

Despite this general stability at moderately elevated temperatures, extreme thermal stress may lead to decomposition. Thermal decomposition of Sofosbuvir can produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides. nih.gov The stability of the drug is therefore contingent on storage as directed, avoiding strong oxidizing agents and extreme temperatures. nih.gov The assessment of thermal stability helps in defining the manufacturing, packaging, and storage parameters to prevent the formation of thermal degradants.

Table 2: Summary of Thermal Stress Stability Studies on Sofosbuvir

ConditionDurationObservationReference
Solid drug in oven72 hoursStable, no degradation products formed oup.com
Stock solution at 50°C21 daysNo thermal degradation observed ijper.org
Forced degradation (Heat)Not SpecifiedStable to thermal degradation scirp.org
Dry heatNot SpecifiedFound to be stable psychosocial.com
Heat and humidity (80 ± 5°C and 75 ± 5% RH)Not SpecifiedInfluence of heat studied as part of forced degradation researchgate.net

Impact of Manufacturing Process Parameters on Impurity C Profile

The formation of this compound is closely linked to the manufacturing process of the active pharmaceutical ingredient (API). smolecule.com The synthetic route involves multiple steps where variations in reaction conditions can lead to the generation of process-related impurities. smolecule.comlupinepublishers.com

Several factors within the manufacturing process can influence the impurity profile of the final Sofosbuvir product. Refining the synthesis process by modifying reaction conditions such as temperature, pH, or reaction time can significantly reduce the formation of specific impurities. The choice of activating groups and protecting groups for hydroxyl moieties during synthesis is also a critical factor. For example, one patented process for preparing Sofosbuvir using a chloro activating group was noted to be cumbersome and resulted in the formation of numerous impurities and a low yield. lupinepublishers.com

Regulatory bodies require that potential and actual impurities are well-characterized and controlled. europa.eu This involves setting appropriate specifications for starting materials, intermediates, and reagents, as well as implementing in-process controls. europa.eu For Sofosbuvir, alternative manufacturing processes have been introduced to improve process efficiency and reduce the use of certain solvents, which can also impact the final impurity profile. europa.eu The absence or presence of certain impurities is often confirmed through analytical methods like Differential Scanning Calorimetry (DSC). lupinepublishers.comeuropa.eu Ultimately, a well-controlled manufacturing process is essential to ensure the quality of Sofosbuvir by minimizing the levels of impurities, including Impurity C. lupinepublishers.com

Advanced Analytical Methodologies for Characterization and Quantification of Sofosbuvir Impurity C

Chromatographic Separation Techniques for Impurity C

Chromatographic techniques are fundamental in separating Impurity C from the active pharmaceutical ingredient (API), Sofosbuvir (B1194449), and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods for this purpose.

The development of a robust and validated HPLC method is essential for the routine quality control of Sofosbuvir, ensuring that Impurity C levels are maintained within acceptable limits. Several studies have focused on creating stability-indicating HPLC methods capable of separating Sofosbuvir from its impurities, including Impurity C.

A common approach involves reverse-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. A typical RP-HPLC method for Sofosbuvir and its impurities would utilize a C18 column. For instance, one method achieved chromatographic separation on a Kromasil 100 C18 column (250 × 4.6 mm, 5 µm). ijpsdronline.com Another study employed an Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 μm). researchgate.net The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A gradient or isocratic elution can be used, often consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netwisdomlib.org For example, a mobile phase consisting of 0.1% trifluoroacetic acid in a water:acetonitrile (50:50) mixture has been used. researchgate.net

The detection wavelength is another crucial parameter, typically set at the wavelength of maximum absorbance for the compounds of interest to ensure high sensitivity. For Sofosbuvir and its impurities, UV detection is commonly performed at around 260 nm or 263 nm. ijpsdronline.comresearchgate.net The flow rate is generally maintained around 1.0 mL/min. ijpsdronline.com Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, and robust. bvsalud.org Linearity is established over a specific concentration range, with correlation coefficients ideally close to 0.999. ijpsdronline.com The limits of detection (LOD) and quantification (LOQ) are also determined to assess the sensitivity of the method. researchgate.netbvsalud.org

Table 1: Exemplary HPLC Method Parameters for Sofosbuvir and Impurity C Analysis

Parameter Condition 1 Condition 2
Column Kromasil 100 C18 (250 × 4.6 mm, 5 µm) ijpsdronline.com Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 μm) researchgate.net
Mobile Phase A: Buffer:Acetonitrile (97.5:2.5 v/v) B: ACN:IPA:MeOH:Water (60:20:10:10 v/v/v/v) ijpsdronline.com 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50) researchgate.net
Flow Rate 1.0 mL/min ijpsdronline.com Not Specified
Detection 263 nm ijpsdronline.com 260 nm researchgate.net
Column Temp. 25°C ijpsdronline.com Not Specified
Injection Vol. 10 µL ijpsdronline.com Not Specified

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and reduced solvent consumption. scirp.org This is achieved by using columns with smaller particle sizes (typically less than 2 µm). The enhanced resolution of UPLC is particularly beneficial for separating closely eluting impurities, which can be a challenge in complex impurity profiles.

For the analysis of Sofosbuvir and its impurities, UPLC methods have been developed that are superior to conventional HPLC in terms of speed and efficiency. scirp.org A stability-indicating RP-UPLC method might employ a column such as an AQUITY UPLC BEH C18 (150 mm x 2.1 mm, 2 µm particle size). globalresearchonline.net The mobile phase could consist of a mixture of 0.1% orthophosphoric acid and methanol. globalresearchonline.net The higher pressure tolerance of UPLC systems allows for higher flow rates, contributing to shorter run times. The use of UPLC coupled with mass spectrometry (UPLC-MS) provides a powerful tool for both quantification and structural confirmation of impurities. researchgate.net

Chirality is a key consideration in pharmaceutical analysis, as different stereoisomers of a drug or impurity can have vastly different pharmacological and toxicological properties. numberanalytics.com Sofosbuvir itself is a diastereomeric mixture, and its impurities can also exist as stereoisomers. google.com Therefore, chiral chromatography is essential for separating and quantifying these stereoisomeric variants.

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers or diastereomers of a compound, leading to their separation. numberanalytics.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. numberanalytics.com The development of a chiral HPLC method would involve screening different chiral columns and mobile phases to achieve optimal separation of the stereoisomers of Impurity C. The monitoring of stereoisomeric purity is often performed using chiral HPLC. google.com

Spectrometric and Spectroscopic Characterization of Sofosbuvir Impurity C

While chromatography is excellent for separation and quantification, spectrometry and spectroscopy are indispensable for the structural elucidation and confirmation of impurities.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and structural elucidation of pharmaceutical impurities. When coupled with a separation technique like HPLC or UPLC (LC-MS), it allows for the determination of the molecular weight of an impurity and provides information about its structure through fragmentation patterns. researchgate.net

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can be used to determine the elemental composition of an impurity. scirp.org For instance, the protonated molecular ion of a degradation product of Sofosbuvir was observed at m/z 528.1525, corresponding to the molecular formula C₂₂H₂₈FN₃O₉P. scirp.org The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments can be used to piece together the structure of the impurity by analyzing the masses of the fragment ions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. For the structural confirmation of Sofosbuvir impurities, various NMR experiments are employed, including ¹H NMR, ¹³C NMR, ³¹P NMR, and ¹⁹F NMR. scirp.org

¹H NMR provides information about the number and types of protons and their neighboring atoms. ¹³C NMR reveals the number and types of carbon atoms in the molecule. scispace.com The presence of phosphorus and fluorine in Sofosbuvir and its impurities makes ³¹P and ¹⁹F NMR particularly useful. scirp.org Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, which is crucial for piecing together the complete structure of the impurity. scirp.orgscispace.com The chemical shifts of the impurity are often compared with those of the parent drug, Sofosbuvir, to identify structural modifications. scirp.org

LC-MS/MS Strategies for Comprehensive Impurity C Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful and indispensable tool for the comprehensive profiling of impurities in pharmaceutical substances. Its high sensitivity and specificity allow for the detection and structural elucidation of impurities, even at trace levels. In the context of Sofosbuvir, LC-MS/MS plays a crucial role in identifying and characterizing degradation products and process-related impurities, including Impurity C. oup.comresearchgate.net

Forced degradation studies, conducted under stress conditions such as acid and base hydrolysis, oxidation, and photolysis as prescribed by the International Conference on Harmonisation (ICH) guidelines, are instrumental in understanding the degradation pathways of Sofosbuvir. oup.comscirp.org LC-MS/MS is employed to analyze the samples from these studies, enabling the identification of degradation products. For instance, under acidic and alkaline conditions, hydrolysis products of Sofosbuvir have been identified with specific mass-to-charge ratios (m/z). ijper.org Similarly, oxidative degradation can lead to the formation of specific byproducts. ijper.org The fragmentation patterns observed in the MS/MS spectra provide valuable structural information, aiding in the definitive identification of these impurities. oup.com

The use of high-resolution mass spectrometry (HRMS) further enhances the capability to determine the elemental composition of impurities, providing a higher degree of confidence in their identification. scirp.orgxjtu.edu.cn This comprehensive profiling is essential for establishing the stability-indicating nature of analytical methods and for ensuring that all potential impurities are adequately controlled.

Rigorous Method Validation Protocols for this compound Analysis

The validation of analytical methods is a mandatory requirement to ensure that the chosen method is suitable for its intended purpose. For the analysis of this compound, validation is performed in accordance with ICH guidelines, encompassing several key parameters. ijpsdronline.comresearchgate.netresearchgate.net

Assessment of Analytical Specificity and Selectivity for Impurity C

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. pharmainfo.in In the analysis of Sofosbuvir and its impurities, specificity is demonstrated by showing that there is no interference from the placebo, the active pharmaceutical ingredient (API), or other known impurities at the retention time of Impurity C. ijpsdronline.compharmainfo.in This is often achieved by injecting individual solutions of the diluent, placebo, standard, and sample spiked with impurities. ijpsdronline.com The peak purity of the analyte in the sample solution is also assessed, often using a photodiode array (PDA) detector, to ensure that the chromatographic peak of Impurity C is homogenous and not co-eluted with other substances. oup.comijpsdronline.com

Determination of Linearity and Dynamic Range for Impurity C Quantification

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. For Sofosbuvir and its impurities, linearity is typically evaluated by preparing a series of solutions at different concentrations, often ranging from the Limit of Quantitation (LOQ) to 120% or 150% of the specification level. ijpsdronline.comjmpas.com A calibration curve is then constructed by plotting the peak area against the concentration. ijpsdronline.com The correlation coefficient (r) or the coefficient of determination (R²) is calculated to assess the linearity. A value of 0.999 or greater for the correlation coefficient is generally considered acceptable. scirp.orgijpsdronline.comijpsdronline.com

The dynamic range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Table 1: Linearity Data for Sofosbuvir and its Impurities

Analyte Concentration Range (µg/mL) Correlation Coefficient (r) Reference
Sofosbuvir & Impurities 0.5 - 7.5 0.999 ijpsdronline.com
Sofosbuvir 160 - 480 - d-nb.info
Phosphoryl Impurity 10 - 30 - d-nb.info
Sofosbuvir 5 - 25 0.999 scirp.org
Sofosbuvir 20 - 100 0.997 wisdomlib.org
Sofosbuvir 7.5 - 90.0 - researchgate.net

Note: Some studies report linearity for the active pharmaceutical ingredient (Sofosbuvir) and a specific impurity (e.g., Phosphoryl impurity) separately, while others may report a combined linearity for Sofosbuvir and its impurities.

Establishment of Detection Limits (LOD) and Quantitation Limits (LOQ) for Impurity C

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. d-nb.info These limits are crucial for controlling trace-level impurities. They are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve. scirp.orgnih.gov

Table 2: LOD and LOQ Values for Sofosbuvir and its Impurities

Analyte LOD (µg/mL) LOQ (µg/mL) Reference
Sofosbuvir & Impurities 0.1 0.5 ijpsdronline.combvsalud.org
Sofosbuvir 0.04 µg 0.125 µg d-nb.info
Phosphoryl Impurity 0.12 µg 0.375 µg d-nb.info
Sofosbuvir 0.07 0.36 xjtu.edu.cnnih.gov

Note: Values reported in µg are absolute amounts, while µg/mL represents concentration.

Evaluation of Analytical Precision and Accuracy for Impurity C Assays

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). System precision is evaluated by repeatedly injecting a standard solution, while method precision is determined by analyzing multiple, independent sample preparations. ijpsdronline.com For impurity analysis, the RSD should typically be less than 2%. wisdomlib.org

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is spiked into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). wisdomlib.orgijbpas.com The percentage of the analyte recovered is then calculated. Acceptable recovery is generally within the range of 98% to 102%, although wider ranges such as 90.2% to 113.9% have also been reported as acceptable. ijpsdronline.comwisdomlib.org

Table 3: Precision and Accuracy Data for Sofosbuvir Impurity Analysis

Parameter Acceptance Criteria Reported Value/Range Reference
System Precision (%RSD) < 2% 0.1% for Sofosbuvir ijpsdronline.com
Method Precision (%RSD) < 2% < 2% wisdomlib.org
Accuracy (Recovery) 98% - 102% 99.62% - 99.73% (Assay) scirp.org
Accuracy (Recovery) - 90.2% - 113.9% ijpsdronline.com

Robustness Evaluation of Analytical Methods for Impurity C

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. wisdomlib.org Typical variations include changes in flow rate, column temperature, mobile phase composition (e.g., pH, organic solvent ratio), and detection wavelength. jmpas.comwisdomlib.orgnih.gov The method is considered robust if the system suitability parameters, such as resolution and peak symmetry, remain within the acceptance criteria despite these minor changes. jmpas.com This ensures that the method is reliable and transferable between different laboratories and instruments.

Impurity C as a Reference Standard in Analytical Method Validation

The use of well-characterized reference standards is a fundamental requirement for the validation of analytical methods designed to quantify impurities in active pharmaceutical ingredients (APIs) and finished drug products. In the context of sofosbuvir, the availability and proper use of a this compound reference standard are critical for ensuring the accuracy, precision, and specificity of methods used to control its presence in the final product. Regulatory bodies and pharmacopoeias establish limits for impurities, and validated analytical methods are necessary to demonstrate that these limits are met.

The validation of an analytical method for quantifying this compound typically involves assessing several key performance characteristics, as stipulated by guidelines from the International Council for Harmonisation (ICH). The reference standard for Impurity C is instrumental in these assessments.

Specificity and Peak Identification:

A crucial aspect of method validation is demonstrating specificity, which is the ability of the method to unequivocally assess the analyte in the presence of other components, including the API, other impurities, and degradation products. The this compound reference standard is used to confirm the identity of the impurity peak in a chromatogram. This is often achieved by spiking the sample solution with the reference standard and observing a corresponding increase in the peak area at the expected retention time.

A draft monograph for sofosbuvir provides guidance on the relative retention time (RRT) for the identification of Impurity C in High-Performance Liquid Chromatography (HPLC) methods. who.int This information is vital for the initial identification of the impurity peak during method development and validation.

Table 1: Chromatographic Identification of this compound

ParameterValueSource
Relative Retention Time (RRT)~1.41 who.int

This table is interactive. You can sort and filter the data.

Linearity, Accuracy, and Precision:

The reference standard is essential for establishing the linearity of the analytical method over a specified concentration range. A series of solutions of the this compound reference standard at different concentrations are prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and the correlation coefficient, y-intercept, and slope of the regression line are determined. Research on related substances in sofosbuvir has demonstrated linearity for impurities over ranges such as the Limit of Quantitation (LOQ) to 150% of the target concentration. jmpas.com

Accuracy is determined by spiking a placebo or the drug product with known amounts of the this compound reference standard at different concentration levels. The recovery of the impurity is then calculated. Studies on sofosbuvir impurities have reported recovery values typically falling within the range of 90.2% to 113.9%. researchgate.netijpsdronline.com

Precision, encompassing both repeatability (intra-day precision) and intermediate precision (inter-day precision), is evaluated by analyzing multiple preparations of a sample spiked with the Impurity C reference standard. The results are expressed as the relative standard deviation (RSD). For related substances in sofosbuvir, the %RSD for precision is generally expected to be less than 2%. ijbpas.com

Table 2: Representative Validation Parameters for Sofosbuvir Impurities

Validation ParameterTypical Range/ValueSource
Linearity RangeLOQ - 150% of target concentration jmpas.com
Correlation Coefficient (r²)>0.999 researchgate.netijpsdronline.com
Accuracy (% Recovery)90.2% - 113.9% researchgate.netijpsdronline.com
Precision (% RSD)< 2% ijbpas.com

This table is interactive. You can sort and filter the data.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

The LOD and LOQ of an analytical method for this compound are also determined using the reference standard. These parameters define the lowest concentration of the impurity that can be reliably detected and quantified, respectively. For sofosbuvir and its impurities, reported LOD and LOQ values have been in the range of 0.1 µg/mL and 0.5 µg/mL, respectively. researchgate.netijpsdronline.com In other studies, the LOD for a sofosbuvir impurity was found to be 0.03% (0.12 µg) and the LOQ was 1.50% (0.375 µg). researchgate.netd-nb.info

Use in Routine Quality Control:

Once the analytical method is validated, the this compound reference standard is used in routine quality control to quantify the amount of this impurity in batches of sofosbuvir. A correction factor may need to be applied to the peak area of Impurity C to account for differences in detector response compared to the API. For instance, a draft monograph specifies a correction factor of 1.5 for Impurity C. who.int This ensures an accurate determination of the impurity level, which is then compared against the specified limit (e.g., not more than 0.15%). who.int The availability of a pure, well-characterized reference material for this compound is therefore indispensable for maintaining the quality and safety of sofosbuvir drug products. researchgate.netacgpubs.org

Structural Elucidation and Characterization Studies of Sofosbuvir Impurity C

Confirmation of Impurity C as a Process-Related and Degradation Product

Sofosbuvir (B1194449) impurity C has been identified as both a process-related impurity, arising during the synthesis of the active pharmaceutical ingredient (API), and a degradation product formed under stress conditions. ijcrt.org Its presence is a critical quality attribute that is closely monitored during the manufacturing process.

Forced degradation studies, conducted under the guidelines of the International Council for Harmonisation (ICH), have been instrumental in understanding the formation of impurity C. nih.govbiomedres.us These studies involve subjecting Sofosbuvir to various stress conditions such as acid and base hydrolysis, oxidation, and photolysis. nih.govbiomedres.usacs.orgresearchgate.net Research has shown that Sofosbuvir degrades under acidic, basic, and oxidative conditions, leading to the formation of several degradation products, including impurity C. nih.govbiomedres.usgoogle.com

In a typical synthesis of Sofosbuvir, various reagents and intermediates are used, and side reactions can occur, leading to the generation of impurities. eg.net The chemical structure of Sofosbuvir impurity C is closely related to the parent molecule, indicating its origin from a key intermediate or a side reaction involving the Sofosbuvir molecule itself. core.ac.uk The World Health Organization (WHO) has also listed this compound as a process-related impurity. ijcrt.org

The following table summarizes the conditions under which this compound has been observed as a degradation product:

Stress ConditionObservationReference
Acid HydrolysisDegradation of Sofosbuvir with the formation of impurities. nih.govbiomedres.usgoogle.com
Base HydrolysisSignificant degradation of Sofosbuvir, leading to impurity formation. nih.govbiomedres.usgoogle.com
OxidationFormation of oxidative degradation products. nih.govbiomedres.usgoogle.com

It is important to note that Sofosbuvir has been found to be relatively stable under thermal and photolytic stress conditions. nih.govbiomedres.us

Proposed Fragmentation Pathways of Impurity C in Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation of impurities. google.com While specific fragmentation pathways for this compound are not extensively detailed in publicly available literature, the fragmentation patterns of Sofosbuvir and its other degradation products provide a basis for proposing likely pathways for impurity C.

The mass spectrum of Sofosbuvir reveals characteristic fragmentation patterns. These patterns often involve the cleavage of the phosphoramidate (B1195095) bond, loss of the L-alanine isopropyl ester side chain, and fragmentation of the ribose moiety. Given the structural similarity, it is anticipated that this compound would exhibit some analogous fragmentation behavior.

A proposed general fragmentation pathway for Sofosbuvir and its related impurities would likely involve the following steps:

Initial Protonation: In positive ion mode electrospray ionization (ESI+), the molecule is protonated, typically at the nitrogen atoms of the uracil (B121893) base or the oxygen atoms of the phosphate (B84403) group.

Loss of Side Chains: Subsequent fragmentation often leads to the neutral loss of the L-alanine isopropyl ester group.

Cleavage of the Phosphoramidate Linkage: The bond between the phosphorus atom and the sugar moiety is a common site of cleavage.

Fragmentation of the Sugar Moiety: The fluorinated and methylated ribose ring can undergo various ring-opening and fragmentation reactions.

Characterization of degradation products of Sofosbuvir using LC-ESI-MS has identified several key fragments. For instance, under acidic conditions, a degradation product with a specific mass-to-charge ratio (m/z) is observed, which corresponds to the loss of certain molecular fragments. biomedres.us By analyzing the high-resolution mass spectrometry (HRMS) data and tandem MS (MS/MS) spectra of impurity C, a detailed fragmentation map can be constructed to confirm its structure.

Methodologies for Differentiating Isomeric Impurity C Species

The synthesis of Sofosbuvir involves the creation of multiple chiral centers, which can lead to the formation of various stereoisomers. Sofosbuvir itself is a specific diastereomer (the Sp-isomer), and its diastereomeric purity is crucial for its therapeutic efficacy. core.ac.uk It is plausible that this compound could also exist as a mixture of isomers. Therefore, analytical methods capable of separating and identifying these isomers are essential.

Chromatographic techniques, particularly chiral high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are the primary methods for separating stereoisomers of Sofosbuvir and its related compounds. google.comgoogle.com

Key methodologies for differentiating isomeric species of impurity C include:

Chiral HPLC/UPLC: This is the most direct and widely used method for separating enantiomers and diastereomers. By using a chiral stationary phase (CSP), different isomers interact with the CSP to varying degrees, resulting in different retention times and allowing for their separation and quantification. google.comgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, including 1H, 13C, 19F, and 31P NMR, can be used to distinguish between isomers. The different spatial arrangements of atoms in isomers lead to distinct chemical shifts and coupling constants in their NMR spectra.

X-ray Crystallography: For impurities that can be isolated and crystallized, single-crystal X-ray crystallography provides unambiguous determination of the absolute stereochemistry.

The following table outlines the analytical techniques used for the separation and identification of Sofosbuvir isomers, which are applicable to its impurities:

Analytical TechniquePrinciple of DifferentiationReference
Chiral HPLC/UPLCDifferential interaction with a chiral stationary phase. google.comgoogle.com
NMR SpectroscopyDistinct chemical shifts and coupling constants due to different atomic environments.
X-ray CrystallographyAbsolute determination of three-dimensional molecular structure.

The development and validation of such stereoselective analytical methods are critical for controlling the impurity profile of Sofosbuvir and ensuring the consistency and quality of the final drug product.

Impurity Profiling and Control Strategies for Sofosbuvir Impurity C

Academic Approaches to Impurity Profiling in Active Pharmaceutical Ingredients

Impurity profiling, the identification, characterization, and quantification of impurities in pharmaceutical substances, is a critical component of drug development and manufacturing. ijrti.orgpharmainfo.in Regulatory bodies, including the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), have established stringent guidelines that mandate the control of impurities in Active Pharmaceutical Ingredients (APIs) and finished drug products. ijrti.orgresearchgate.netajprd.com An impurity is defined as any component present in the drug substance or drug product that is not the desired chemical entity. pharmainfo.in The presence of these unwanted materials, even in trace amounts, can potentially impact the efficacy and safety of a pharmaceutical product. researchgate.netajprd.com

The process of impurity profiling involves a series of analytical activities, starting with the detection of impurities, followed by their isolation, structure elucidation, and quantitative determination. pharmainfo.inajprd.com Impurities can originate from several sources:

Synthesis-related impurities: These arise from the manufacturing process itself and can include starting materials, intermediates, by-products, and reagents. ijrti.org

Degradation-related impurities: These are formed when the API degrades during storage or formulation, often due to factors like heat, light, oxidation, or hydrolysis. ijrti.org

Formulation-related impurities: These can result from interactions between the API and excipients. ijrti.org

A variety of sophisticated analytical techniques are employed for impurity profiling. Separation techniques are crucial for distinguishing the API from its various impurities. pharmainfo.in High-Performance Liquid Chromatography (HPLC) is the most widely used method, often coupled with ultraviolet (UV) detection. ijrti.orgresearchgate.net For substances that lack a UV-absorbing chromophore, other detectors like the Corona Charged Aerosol Detector (CAD) can be used. researchgate.net For structural characterization of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools, often supplemented by Nuclear Magnetic Resonance (NMR) spectroscopy. ijrti.orgpharmainfo.in

Application of Relative Response Factors (RRF) in Impurity C Quantification

Accurate quantification of impurities is essential for ensuring that they remain below established safety thresholds. The preferred method for quantification involves using a qualified reference standard of the impurity. However, obtaining pure standards for every impurity can be challenging and costly. In such cases, the concept of Relative Response Factor (RRF) is employed for quantification, as permitted by ICH guidelines. pharmaguideline.com

The RRF is a measure of the detector response of an impurity relative to the response of the API at the same concentration under identical chromatographic conditions. pharmaguideline.com It corrects for differences in detector response between the impurity and the API, allowing for a more accurate calculation of the impurity's concentration using the API's reference standard. google.com

The RRF is typically determined experimentally by the slope method. This involves preparing a series of solutions at different concentrations for both the API and the impurity, and then generating calibration curves by plotting detector response (e.g., peak area) against concentration. pharmaguideline.compharmaknowledgeforum.com

The formula for calculating RRF is: RRF = Slope of the Impurity / Slope of the API pharmaknowledgeforum.com

For Sofosbuvir (B1194449) Impurity C, a correction factor has been established to ensure its accurate quantification during routine analysis. A draft monograph by the World Health Organization (WHO) specifies a correction factor of 1.5 for Impurity C. who.int This factor must be multiplied by the calculated peak area of Impurity C to obtain a corrected value that accurately reflects its concentration relative to Sofosbuvir. who.int

Table 1: Example of RRF Determination by Slope Method

StepActionDescription
1 Prepare Solutions Prepare at least five standard solutions of varying concentrations for both the API (Sofosbuvir) and the impurity (Sofosbuvir Impurity C). pharmaknowledgeforum.com
2 Chromatographic Analysis Inject each solution into an HPLC system under the specified analytical method conditions and record the peak areas. pharmaknowledgeforum.com
3 Generate Calibration Curves For both the API and the impurity, plot the peak area versus concentration to generate a linear regression curve.
4 Calculate Slopes Determine the slope of the line for both the API's and the impurity's calibration curve. pharmaknowledgeforum.com
5 Calculate RRF Divide the slope of the impurity by the slope of the API to obtain the Relative Response Factor. pharmaknowledgeforum.com

In-Process Control Mechanisms for Impurity C Mitigation During Synthesis

This compound is a known process-related impurity that can form during the chemical synthesis of the Sofosbuvir API. who.intsmolecule.com Its formation is linked to the specific reagents and reaction conditions employed in the manufacturing process. smolecule.com Therefore, robust in-process controls are fundamental to mitigating its presence in the final drug substance.

The synthesis of Sofosbuvir is a complex multi-step process involving the stereoselective construction of the phosphoramidate (B1195095) prodrug moiety. researchgate.netresearchgate.net Control strategies focus on optimizing reaction conditions to favor the formation of the desired Sofosbuvir diastereomer while minimizing the generation of related impurities. Research into improved synthetic routes has identified specific steps where impurity formation is likely. For instance, one patented process highlights that using Magnesium di-tertiary butoxide as the base during the condensation step can significantly minimize the formation of process-related impurities, leading to a final product with purity greater than 99.5%. google.com

Key in-process control mechanisms include:

Starting Material Control: Ensuring the purity of all starting materials and reagents is a critical first step, as impurities in these materials can carry through or cause side reactions. europa.eu

Reaction Condition Optimization: Precisely controlling parameters such as temperature, pH, reaction time, and the choice of catalysts and solvents can steer the reaction away from pathways that produce Impurity C.

Intermediate Purification: Isolating and purifying key intermediates at various stages of the synthesis can remove precursors to Impurity C, preventing its formation in subsequent steps.

Enantiomeric Purity Control: Chiral HPLC is used to control the enantiomeric purity of intermediates, ensuring the correct stereochemistry of the final product. europa.eu

Final API Purification: After the synthesis is complete, the crude Sofosbuvir undergoes purification steps, such as recrystallization or chromatography, to remove any remaining traces of Impurity C and other process-related impurities to meet the stringent specifications required by regulatory authorities. google.comeuropa.eu

These controls, as part of a comprehensive manufacturing process, ensure that Sofosbuvir is consistently produced with a well-characterized and controlled impurity profile. google.comeuropa.eu

Regulatory Landscape and Academic Contributions to Impurity Control

Adherence to International Conference on Harmonisation (ICH) Guidelines for Pharmaceutical Impurities

The International Conference on Harmonisation (ICH) provides a unified standard for the European Union, Japan, and the United States to ensure that safe, effective, and high-quality medicines are developed and registered in the most efficient and cost-effective manner. The control of impurities like Sofosbuvir (B1194449) impurity C is governed by several key ICH guidelines. researchgate.netnih.gov

ICH Q1A (R2) on Stability Testing and Forced Degradation Studies

ICH Q1A (R2) is a cornerstone guideline for understanding how the quality of a drug substance and drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. amsbiopharma.comich.orgich.orgslideshare.netchromatographyonline.com Stability testing is crucial for determining the shelf life and recommended storage conditions for a pharmaceutical product. amsbiopharma.com

Forced degradation, or stress testing, is an integral part of the drug development process as stipulated by ICH Q1A (R2). ich.orgoup.com These studies help to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used. ich.orgijper.orgscirp.org In the context of Sofosbuvir, forced degradation studies have been conducted under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic conditions. oup.comijper.orgscirp.orgfabad.org.tr

For example, one study on Sofosbuvir showed significant degradation under acidic and alkaline conditions, with 23% degradation in 0.1N HCl after 6 hours and 50% in 0.1N NaOH after 10 hours. ijper.org Another study observed 8.66% degradation in 1N HCl at 80°C for 10 hours and 45.97% degradation in 0.5N NaOH at 60°C for 24 hours. scirp.org Oxidative stress with 3% hydrogen peroxide also led to 19.02% degradation over 7 days in one study, while another reported very little degradation. ijper.orgscirp.org Sofosbuvir was generally found to be stable under thermal and photolytic stress. ijper.orgscirp.org These studies are essential for identifying impurities that may form during the product's lifecycle, including those structurally related to Sofosbuvir impurity C.

Below is a table summarizing the conditions and findings of forced degradation studies on Sofosbuvir:

Stress ConditionReagent/ParameterDuration/TemperatureDegradation (%)Identified Degradation Products (m/z)
Acidic Hydrolysis0.1N HCl6 hours23488
Alkaline Hydrolysis0.1N NaOH10 hours50393.3
Oxidative3% H₂O₂7 days19.02393
Thermal50°C21 daysNo degradation-
PhotolyticUV light21 daysNo degradation-
Acidic Hydrolysis1N HCl10 hours at 80°C8.66416.08
Alkaline Hydrolysis0.5N NaOH24 hours at 60°C45.97453.13, 411.08
Oxidative30% H₂O₂2 days at 80°C0.79527.15

Other Relevant ICH Guidelines (e.g., Q2(R1) on Analytical Validation, Q6A on Specifications)

ICH Q2(R1) on Analytical Validation: This guideline details the requirements for validating analytical procedures to ensure they are suitable for their intended purpose. slideshare.neteuropa.eufda.gov For impurity testing, the validation characteristics include specificity, linearity, range, accuracy, precision, quantitation limit, and detection limit. fda.govich.org Specificity is crucial to ensure that the analytical method can accurately measure the impurity in the presence of other components, including the active pharmaceutical ingredient (API) and other impurities. fda.govich.org If impurity standards are not available, specificity can be demonstrated by spiking the drug substance with known levels of impurities or by comparing results with a second, well-characterized procedure. ich.org

ICH Q6A on Specifications: This guideline establishes the test procedures and acceptance criteria that are critical for ensuring the quality of new drug substances and products. europeanpharmaceuticalreview.comslideshare.netikev.org Specifications are a set of criteria to which a drug substance or drug product must conform to be considered acceptable for its intended use. europeanpharmaceuticalreview.comikev.org For impurities, specifications will include a list of specified identified impurities, specified unidentified impurities, and a total impurity limit. ikev.org These limits are based on data from development, stability studies, and manufacturing process capability. europeanpharmaceuticalreview.comikev.org

Academic Research Facilitating Regulatory Compliance in Impurity Assessment

Academic research plays a pivotal role in supporting regulatory compliance by developing and validating analytical methods for impurity detection and characterization. researchgate.neteco-vector.com Numerous studies have focused on developing stability-indicating methods for Sofosbuvir, which are capable of separating the drug from its degradation products and impurities, including those related to this compound. oup.comfabad.org.trresearchgate.net

These research efforts often employ advanced analytical techniques such as high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and mass spectrometry (MS). ijper.orgscirp.orgnih.gov For instance, RP-HPLC methods have been developed and validated according to ICH guidelines for the estimation of Sofosbuvir and its process-related impurities. smolecule.comresearchgate.netijpsdronline.com These methods demonstrate good linearity, precision, and accuracy for quantifying impurities. researchgate.netijpsdronline.comresearchgate.net The development of such robust analytical methods is essential for routine quality control in the pharmaceutical industry and for ensuring that products meet the stringent requirements of regulatory bodies. ijpsdronline.combvsalud.org

Evolution of Pharmaceutical Impurity Control Regulations and Scientific Adaptations

The regulatory landscape for pharmaceutical impurities is continually evolving, driven by advances in analytical science, toxicology, and a deeper understanding of the potential risks associated with impurities. uspnf.com Regulatory agencies like the FDA and EMA have placed increasing emphasis on the control of impurities, particularly those with genotoxic potential. researchgate.net This has led to the development of specific guidelines for different types of impurities, such as elemental impurities (ICH Q3D) and mutagenic impurities (ICH M7). europeanpharmaceuticalreview.com

The pharmaceutical industry has adapted to these evolving regulations by implementing more rigorous control strategies throughout the drug development and manufacturing process. researchgate.net This includes a greater focus on understanding the formation of impurities, developing more sensitive analytical methods for their detection, and establishing scientifically justified specifications. eco-vector.com The case of nitrosamine (B1359907) impurities in various drug products highlights the ongoing challenges and the need for continuous vigilance and collaboration between regulators and the industry to ensure patient safety. researchgate.net The principles of Quality by Design (QbD) and Quality Risk Management (QrM) are also being increasingly applied to proactively manage and control impurities. europeanpharmaceuticalreview.com

Future Research Directions for Sofosbuvir Impurity C

Exploration of Novel Analytical Technologies for Enhanced Impurity C Resolution and Detection

The accurate detection and quantification of Sofosbuvir (B1194449) impurity C are paramount for quality control. While High-Performance Liquid Chromatography (HPLC) has been a foundational technique, future research should focus on adopting more advanced analytical technologies to overcome the limitations of conventional methods and provide superior resolution, speed, and sensitivity. biomedres.uspharmafocusasia.com

Advancements in liquid chromatography, particularly Ultra-Performance Liquid Chromatography (UPLC), offer significant improvements in analytical efficiency. UPLC systems, utilizing smaller particle-sized columns, can achieve faster analysis times and better separation of impurities from the main active pharmaceutical ingredient (API). biomedres.us Future studies should systematically develop and validate UPLC-based methods specifically optimized for Sofosbuvir impurity C.

Furthermore, the hyphenation of chromatographic systems with advanced detectors, especially mass spectrometry (MS), is a crucial research avenue. biomedres.usrroij.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and the more sensitive UPLC-Tandem Mass Spectrometry (UPLC-MS/MS) can provide not only quantitative data but also structural information, aiding in the unambiguous identification of Impurity C, even at trace levels. biomedres.usoup.comnih.govnih.govniscair.res.in Research should focus on developing robust UPLC-MS/MS methods for the routine analysis of this compound in both bulk drug substances and finished pharmaceutical products.

TechnologyPrinciple of OperationPotential Advantages for Impurity C DetectionKey Research Focus
Ultra-Performance Liquid Chromatography (UPLC)Chromatographic separation using columns with sub-2 µm particles, allowing for higher flow rates and pressures.- Faster analysis time
  • Higher resolution and peak capacity
  • Increased sensitivity
  • Reduced solvent consumption
  • Development of stability-indicating UPLC methods optimized for separating Impurity C from Sofosbuvir and other related substances.
    Liquid Chromatography-Mass Spectrometry (LC-MS)Combines the separation power of LC with the mass analysis capabilities of MS for identification and quantification. rroij.com- High specificity and selectivity
  • Provides molecular weight information for impurity confirmation
  • Capable of detecting trace-level impurities
  • Method validation for quantitative analysis of Impurity C and characterization of unknown degradation products.
    UPLC-Tandem Mass Spectrometry (UPLC-MS/MS)Couples UPLC with a tandem mass spectrometer for highly sensitive and selective quantification. nih.govnih.gov- Extremely low limits of detection (LOD) and quantification (LOQ)
  • High degree of certainty in identification through fragmentation patterns
  • Robustness for analysis in complex matrices
  • Application in bioequivalence studies and for monitoring trace levels of Impurity C in stability studies. nih.gov
    Hydrophilic Interaction Liquid Chromatography (HILIC)A variation of normal-phase chromatography that uses a water-rich mobile phase, suitable for polar compounds. biomedres.us- Improved retention and separation of polar impurities that are not well-retained in reversed-phase chromatography.Investigating HILIC as an orthogonal technique to reversed-phase methods to ensure all potential impurities, including Impurity C, are detected.

    Computational and Predictive Modeling of Impurity C Formation and Behavior

    Computational chemistry and predictive modeling offer powerful tools to proactively understand and control impurity formation. Future research should leverage these in silico approaches to model the formation pathways and kinetic behavior of this compound, moving towards a more predictive and less reactive approach to impurity management.

    In silico software programs can predict potential degradation pathways of drug substances under various stress conditions (e.g., pH, temperature, oxidation). acs.org By inputting the structure of Sofosbuvir, these models can generate a theoretical map of potential degradation products, including Impurity C. This allows for a mechanistic understanding of its formation and helps in designing forced degradation studies more effectively. acs.org

    Kinetic modeling is another critical research area. By developing mathematical models based on experimental data, it is possible to predict the rate of formation of Impurity C under different storage conditions and in various formulations. nih.govrsc.org Such models can incorporate factors like temperature, humidity, and excipient interactions to forecast the impurity profile of the drug product over its shelf life. nih.gov This predictive capability is invaluable for setting appropriate specifications and for developing stable formulations. Furthermore, quantum mechanical tools based on Density Functional Theory (DFT) can be employed to calculate bond dissociation energies, providing insights into the propensity of the Sofosbuvir molecule to degrade via specific pathways like autoxidation. 3ds.com

    Modeling ApproachDescriptionApplication to this compoundFuture Research Goal
    In Silico Degradation Pathway PredictionUtilizes software (e.g., Zeneth) with a knowledge base of chemical reactions to predict degradation products based on the molecule's functional groups. acs.org- Predict the likely formation routes of Impurity C under hydrolytic, oxidative, and photolytic stress.
  • Identify other potential, yet unknown, degradation products.
  • Develop a comprehensive theoretical degradation map for Sofosbuvir to guide experimental stress testing and analytical method development.
    Kinetic ModelingDevelopment of mathematical equations to describe the rate of impurity formation over time as a function of various factors (temperature, pH, etc.). nih.govnih.gov- Predict the concentration of Impurity C at various time points under specific storage conditions.
  • Understand the influence of formulation components on Impurity C formation.
  • Create a robust kinetic model to predict the shelf-life of Sofosbuvir products with respect to Impurity C limits and support formulation optimization.
    Quantum Mechanics (DFT)Calculates electronic structure and properties, such as bond dissociation energies, to assess molecular stability. 3ds.com- Assess the stability of specific bonds in the Sofosbuvir molecule.
  • Predict the likelihood of degradation via radical mechanisms (autoxidation). 3ds.com
  • Use DFT calculations to refine the mechanistic understanding of Impurity C formation and identify molecular sites susceptible to degradation.
    Quantitative Structure-Activity Relationship ((Q)SAR)Relates chemical structure to toxicological endpoints. nih.gov While focused on safety, it can inform the criticality of controlling an impurity.- Assess the potential toxicological profile of Impurity C based on its structure. nih.govbibra-information.co.ukApply (Q)SAR models as part of a risk assessment to justify the control strategy for Impurity C, in line with ICH M7 guidelines for mutagenic impurities if applicable. nih.govbibra-information.co.uk

    Advanced Research in Impurity Speciation and Control Methodologies

    Impurity speciation, which involves the precise identification and characterization of an impurity, is fundamental to developing effective control strategies. Future research must go beyond simple detection to fully characterize the chemical nature of this compound and establish holistic control strategies that are compliant with global regulatory standards like those from the International Council for Harmonisation (ICH). amsbiopharma.comyoutube.com

    Advanced spectroscopic techniques are essential for definitive structure elucidation. While mass spectrometry provides molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the exact connectivity of atoms. rroij.com Future work should focus on isolating sufficient quantities of Impurity C to perform a full suite of 1D and 2D NMR experiments to confirm its structure unequivocally.

    The development of a holistic control strategy is a key objective, extending from raw materials to the final drug product. ispe.org This involves a risk-based approach as outlined in ICH guidelines to manage and control impurities. amsbiopharma.comregistech.com Research should focus on understanding the root causes of Impurity C formation during the manufacturing process and implementing process analytical technology (PAT) and other advanced process controls to minimize its formation in real-time. This ensures that the quality is built into the product from the beginning.

    Area of ResearchKey Technologies/MethodologiesObjective for this compoundExpected Outcome
    Structural Elucidation- High-Resolution Mass Spectrometry (HRMS)
  • Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D-NMR)
  • Fourier-Transform Infrared Spectroscopy (FT-IR)
  • To unambiguously confirm the chemical structure of this compound.A fully characterized reference standard for Impurity C, enabling accurate quantification and toxicological assessment.
    Process Understanding and Control- Process Analytical Technology (PAT)
  • Design of Experiments (DoE)
  • Risk assessment tools (e.g., FMEA)
  • To identify the critical process parameters (CPPs) that influence the formation of Impurity C during Sofosbuvir synthesis and manufacturing.A robust manufacturing process with defined operational ranges that consistently minimize the level of Impurity C in the final drug substance.
    Regulatory Strategy- ICH Q3A/Q3B Guidelines amsbiopharma.comyoutube.com
  • Qualification of Impurities
  • Justification of Specifications
  • To establish a scientifically justified acceptance criterion (specification) for Impurity C in the drug substance and product.A comprehensive impurity control strategy documented in regulatory filings that ensures product quality and patient safety. ispe.org
    Reference Standard Management- Synthesis and purification of Impurity C
  • Comprehensive characterization and certification
  • To develop and maintain a qualified reference standard for this compound. rroij.comAvailability of a reliable standard for the routine calibration of analytical methods and for system suitability checks in quality control laboratories. synthinkchemicals.com

    Development of High-Throughput Screening Methods for Impurity C Analysis

    In pharmaceutical development and manufacturing, there is often a need to analyze a large number of samples, for instance, during process optimization, formulation development, and stability studies. rsc.orgacs.org High-Throughput Screening (HTS) methods, which leverage automation and robotics to analyze many samples in parallel, could revolutionize the analysis of this compound. nih.govbmglabtech.comwikipedia.org

    Future research should focus on adapting analytical techniques for a high-throughput format. This could involve the use of 96-well plate-based sample preparation and automated injection systems for UPLC or LC-MS analysis. wikipedia.org The goal is to significantly reduce the analysis time per sample, allowing for more extensive experimental designs, such as those used in Design of Experiments (DoE) studies for process optimization. acs.org

    The integration of HTS with advanced analytical platforms will enable rapid screening of process variables or formulation compositions to identify conditions that minimize the formation of Impurity C. lonza.com This approach accelerates development timelines and leads to a more comprehensive understanding of the factors controlling impurity levels. rsc.org As HTS becomes more common in chemistry, its application to impurity analysis represents a significant opportunity for improving efficiency and process knowledge. acs.org

    HTS ApproachEnabling TechnologiesApplication for Impurity C AnalysisPotential Impact
    Automated UPLC-MS Analysis- Robotic liquid handlers for sample prep
  • Fast autosamplers
  • Rapid UPLC gradients
  • Data processing software
  • Rapidly quantify Impurity C levels in hundreds of samples from process development or forced degradation studies.- Accelerated process optimization
  • More comprehensive understanding of degradation kinetics
  • Increased laboratory efficiency
  • Parallel Synthesis and Screening- Automated parallel synthesis reactors
  • Plate-based reaction blocks
  • Screen numerous reaction conditions (catalysts, solvents, temperatures) simultaneously to identify those that minimize the formation of Impurity C.Faster development of cleaner and more efficient synthetic routes for Sofosbuvir.
    Microfluidic-Based Analysis- "Lab-on-a-chip" devices
  • Miniaturized analytical systems
  • Develop miniaturized analytical devices for rapid, on-line or at-line monitoring of Impurity C during the manufacturing process.- Real-time process control
  • Reduced consumption of reagents and samples
  • Potential for integration into continuous manufacturing platforms
  • Q & A

    Q. How is Sofosbuvir Impurity C identified and quantified in chromatographic analyses?

    Impurity C is identified using high-performance liquid chromatography (HPLC) with relative retention times (RRT) as a key parameter. According to pharmacopeial guidelines, its RRT is approximately 1.41 relative to sofosbuvir (retention time ~16 minutes) under specified chromatographic conditions . Quantification involves applying a correction factor (1.5) to the peak area of Impurity C to account for differences in detector response. Acceptance criteria require its corrected peak area not to exceed 0.15% of the sofosbuvir reference peak .

    Q. What analytical techniques are recommended for detecting this compound in drug formulations?

    Reverse-phase (RP) HPLC with UV detection at 260 nm is the primary method. A validated RP HPLC method uses a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v) at 1.0 mL/min flow rate. Sofosbuvir and Impurity C exhibit retention times of ~3.67 min and ~5.70 min, respectively, ensuring baseline separation . System suitability parameters (e.g., tailing factor <2, theoretical plates >2000) must be met to confirm method reliability .

    Q. What are the regulatory thresholds for this compound in pharmaceutical products?

    The International Pharmacopoeia specifies that the corrected peak area of Impurity C must not exceed 0.15% of the sofosbuvir reference peak. Additionally, the total impurity content (including Impurity C) must not exceed 1.0%, with individual unidentified impurities limited to 0.05% .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies in impurity profiles observed across different HPLC methods?

    Discrepancies may arise from variations in mobile phase composition, column chemistry, or detector sensitivity. To address this:

    • Perform forced degradation studies (e.g., acid/base hydrolysis, oxidative stress) to confirm Impurity C’s stability under diverse conditions.
    • Cross-validate methods using pharmacopeial reference standards and spike recovery experiments to assess accuracy (target: 98–102%) .
    • Compare relative response factors (RRF) and retention times across methods to isolate variables affecting impurity resolution .

    Q. What validation parameters are critical for ensuring reproducibility in Impurity C quantification?

    Key parameters include:

    • Linearity : Calibration curves for Impurity C should span 10–30 µg/mL (r² ≥ 0.999) .
    • Robustness : Evaluate method performance under deliberate variations (e.g., flow rate ±0.2 mL/min, column temperature ±2°C). Retention time shifts >5% indicate insufficient robustness .
    • Limit of Quantitation (LOQ) : Must be ≤0.05% of the sofosbuvir working concentration, verified by signal-to-noise ratios ≥10:1 .

    Q. How can advanced spectral techniques complement HPLC in characterizing this compound?

    LC-MS/MS or NMR spectroscopy provides structural elucidation for unknown impurities co-eluting with Impurity C. For example:

    • LC-MS/MS : Confirm molecular weight (C22H29FN3O9P, m/z 529.5) and fragmentation patterns to differentiate isobaric impurities.
    • NMR : Analyze ¹H/¹³C spectra to verify the presence of key functional groups (e.g., fluorinated tetrahydrofuran ring) .

    Q. What experimental strategies mitigate interference from matrix components in Impurity C analysis?

    • Sample Cleanup : Use solid-phase extraction (SPE) with C18 cartridges to remove excipients.
    • Gradient Elution : Optimize acetonitrile/water gradients to separate Impurity C from co-eluting matrix peaks.
    • Wavelength Selection : Dual-wavelength detection (e.g., 260 nm for impurities, 210 nm for sofosbuvir) improves specificity .

    Data Interpretation and Reporting

    Q. How should researchers address conflicting impurity quantification results between academic studies and pharmacopeial standards?

    • Replicate Analyses : Perform triplicate injections to assess intra-day/inter-day precision (%RSD <2%).
    • Reference Standards : Use USP/EP-certified Impurity C to eliminate variability in impurity sourcing.
    • Method Harmonization : Align study protocols with ICH Q2(R1) guidelines for method validation, ensuring cross-lab comparability .

    Q. What statistical approaches are recommended for analyzing batch-to-batch variability in Impurity C levels?

    • ANOVA : Compare impurity levels across batches (n ≥3) to identify significant deviations (p <0.05).
    • Control Charts : Monitor Impurity C content over time to detect trends exceeding ±3σ limits.
    • Multivariate Analysis : Use principal component analysis (PCA) to correlate impurity levels with process parameters (e.g., reaction temperature, purification steps) .

    Methodological Challenges

    Q. How can researchers optimize HPLC conditions to improve resolution of Impurity C from structurally related analogs?

    • Column Screening : Test columns with different stationary phases (e.g., C18, phenyl-hexyl) to enhance selectivity.
    • pH Adjustment : Modify mobile phase pH (2.5–3.5) to alter ionization states of impurities.
    • Temperature Control : Operate columns at 30–40°C to reduce peak broadening .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.